4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the nitrophenyl group enhances its reactivity and makes it a valuable intermediate in various chemical processes.
Mechanism of Action
Target of Action
4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane is a significant intermediate of 1H-indazole derivatives . Indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, the primary targets of this compound can be inferred to be the biological receptors involved in these pathways.
Mode of Action
As an intermediate of 1h-indazole derivatives, it can be aromatized at the c5 position through the suzuki–miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .
Biochemical Pathways
Given its role as an intermediate in the synthesis of 1h-indazole derivatives, it can be inferred that it may influence the biochemical pathways associated with the biological activities of these derivatives, such as anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
Result of Action
As an intermediate in the synthesis of 1h-indazole derivatives, it can be inferred that it may contribute to the biological activities of these derivatives, such as anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction proceeds as follows:
Starting Materials: 2-nitrophenylboronic acid and pinacol.
Dehydrating Agent: Anhydrous magnesium sulfate or molecular sieves.
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0).
Base: Potassium carbonate or sodium hydroxide.
Solvent: Tetrahydrofuran (THF), ethanol, or water.
Major Products
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Aminophenyl Derivatives: Formed through the reduction of the nitro group.
Boronic Acids: Formed through oxidation reactions.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates through Suzuki-Miyaura cross-coupling.
Material Science: Utilized in the preparation of advanced materials, including polymers and electronic materials.
Biological Studies: Investigated for its potential as a fluorescent probe or imaging agent due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the nitro group, resulting in different reactivity and applications.
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane: Similar structure but with the nitro group in a different position, affecting its chemical behavior.
Uniqueness
4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane is unique due to the presence of the nitro group at the ortho position, which enhances its reactivity in cross-coupling reactions and provides additional functionalization options. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-7-5-6-8-10(9)14(15)16/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJYUDGCEKORNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395213 | |
Record name | 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190788-59-1 | |
Record name | 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5-tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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